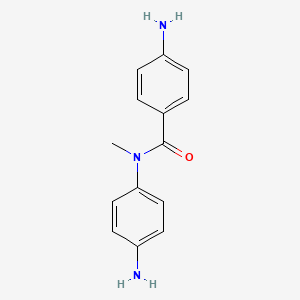
4-Amino-N-(4-aminophenyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-(4-aminophenyl)-N-methylbenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of amino groups and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(4-aminophenyl)-N-methylbenzamide typically involves the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and efficiency in reducing various functional groups without affecting reducible substituents like nitro and chloride groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N-(4-aminophenyl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Electrophiles: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
4-Amino-N-(4-aminophenyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.
Mécanisme D'action
The mechanism of action of 4-Amino-N-(4-aminophenyl)-N-methylbenzamide involves its interaction with molecular targets such as DNA methyltransferases (DNMTs). These enzymes are responsible for transferring methyl groups to DNA, affecting gene expression. By inhibiting DNMTs, the compound can alter gene expression patterns, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-N-(4-aminophenyl)benzenesulfonamide: Shares a similar structure but contains a sulfonamide group instead of a benzamide moiety.
Uniqueness
This compound is unique due to its specific combination of amino groups and a benzamide moiety, which confer distinct chemical properties and biological activities. Its ability to inhibit DNMTs and alter gene expression makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
58338-54-8 |
|---|---|
Formule moléculaire |
C14H15N3O |
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
4-amino-N-(4-aminophenyl)-N-methylbenzamide |
InChI |
InChI=1S/C14H15N3O/c1-17(13-8-6-12(16)7-9-13)14(18)10-2-4-11(15)5-3-10/h2-9H,15-16H2,1H3 |
Clé InChI |
HBMFWHCRYKDNCU-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)N)C(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















